Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate
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Overview
Description
Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate: is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a benzenethioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of ethyl chloroformate with benzenethioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process requires precise temperature control and the use of a suitable solvent, such as dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and sulfonic acids.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted thiadiazoles.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Uniqueness: Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate stands out due to its unique benzenethioamide group, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives
Properties
IUPAC Name |
ethyl 3-(benzenecarbonothioylamino)-1,2,4-thiadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S2/c1-2-17-11(16)10-14-12(15-19-10)13-9(18)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONQSXUXFGBLPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NS1)NC(=S)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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